molecular formula C19H21N5O2 B11830167 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

Cat. No.: B11830167
M. Wt: 351.4 g/mol
InChI Key: CMPIZMMCBCLZNJ-UHFFFAOYSA-N
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Description

4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and neuroscience research. This molecular architecture incorporates multiple pharmacophores, including a 2-methoxyphenyl-pyrazole system and a tetrahydropyran-pyrimidine amine component, structural motifs present in various biologically active compounds . While specific clinical data on this exact compound may be limited, its structural characteristics suggest potential as a phosphodiesterase 2 (PDE2) inhibitor based on analogous triazolopyrimidine compounds documented in patent literature . The tetrahydropyran moiety, a common structural feature in many research compounds, contributes to favorable pharmacokinetic properties and metabolic stability . Researchers are investigating this compound primarily for its potential applications in central nervous system disorders, including cognitive impairment, anxiety disorders, and neurodegenerative conditions . The molecular design combines a pyrimidine scaffold known for heterocyclic diversity with a tetrahydro-2H-pyran component that enhances solubility profile . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Researchers should handle this compound according to appropriate laboratory safety protocols. For comprehensive product specifications, structural characterization data, and handling information, please consult the product analysis certificate.

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

4-[1-(2-methoxyphenyl)pyrazol-4-yl]-N-(oxan-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C19H21N5O2/c1-25-18-5-3-2-4-17(18)24-13-14(12-21-24)16-6-9-20-19(23-16)22-15-7-10-26-11-8-15/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,20,22,23)

InChI Key

CMPIZMMCBCLZNJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=C(C=N2)C3=NC(=NC=C3)NC4CCOCC4

Origin of Product

United States

Biological Activity

The compound 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine (CAS 87568-87-4) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21N5O2C_{19}H_{21}N_{5}O_{2}, with a molecular weight of 353.4 g/mol. The structure features a pyrazole ring substituted with a methoxyphenyl group and a tetrahydro-pyran moiety, contributing to its unique pharmacological profile.

Structural Representation

PropertyValue
Molecular Formula C19H21N5O2
Molecular Weight 353.4 g/mol
CAS Number 87568-87-4

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(1-(2-Methoxyphenyl)-1H-pyrazol-4-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown promising results against various cancer cell lines, particularly melanoma.

Case Study: Melanoma Treatment

A study focused on the synthesis of new anti-melanoma agents highlighted that compounds with electron-donating groups on the phenyl ring exhibited enhanced biological activity. The presence of a methoxy group was noted to improve the growth inhibition of melanoma cell lines, with some derivatives achieving growth inhibition (GI50) values as low as 16.1 µM against A375 melanoma cells .

The proposed mechanism of action for this class of compounds includes:

  • Inhibition of Tubulin Polymerization : Compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase.
  • Induction of Apoptosis : The formation of reactive oxygen species (ROS) has been implicated in triggering apoptotic pathways in cancer cells .

Other Biological Activities

In addition to anticancer effects, there is emerging evidence suggesting potential activity against other biological targets:

Antimicrobial Activity

Some derivatives have demonstrated antimicrobial properties, suggesting their utility in treating infections alongside their anticancer effects. This is particularly relevant given the increasing rates of antibiotic resistance.

Anti-inflammatory Effects

Preliminary studies indicate that certain pyrazole derivatives may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

A systematic review of the literature reveals several key findings regarding the biological activity of related compounds:

  • SAR Studies : Structure-activity relationship (SAR) analyses indicate that modifications to the phenyl ring significantly affect biological activity. The introduction of methoxy groups enhances potency against specific cancer cell lines.
  • Metabolic Stability : Research has show

Comparison with Similar Compounds

Pyrimidin-2-amine Derivatives with Pyrazole Substituents

Compound A : 5-Chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine

  • Key Differences : Chloro and methyl groups replace the 2-methoxyphenyl and tetrahydro-pyran moieties.
  • Activity : Demonstrates CDK2 inhibition (IC₅₀ = 12 nM) due to pyrazole interactions in the ATP-binding pocket .
  • Pharmacokinetics : Higher logP (3.2 vs. 2.8) but reduced solubility (<10 µM in PBS) compared to the target compound .

Compound B : N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine

  • Key Differences : Thiophen-3-ylmethyl amine and o-tolyl group replace tetrahydro-pyran and 2-methoxyphenyl.
  • Activity : Enhanced electron-rich character improves interactions with hydrophobic kinase pockets but may reduce metabolic stability .

Kinase Inhibitors with Heterocyclic Amines

Compound C (Nefextinib): 7-(4-Fluoro-2-methoxyphenyl)-6-methyl-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]thieno[3,2-d]pyrimidin-2-amine

  • Key Differences: Thieno[3,2-d]pyrimidine core and piperidin-4-yl amine vs. pyrimidine and tetrahydro-pyran.
  • Activity : Tyrosine kinase inhibitor (IC₅₀ = 9 nM for ALK) with a larger heterocyclic core improving target affinity but increasing molecular weight (MW = 448.95 g/mol vs. ~400 g/mol for the target) .

Compound D (AZD3463): N-(4-(4-Aminopiperidin-1-yl)-2-methoxyphenyl)-5-chloro-4-(1H-indol-3-yl)pyrimidin-2-amine

  • Key Differences: Indole and aminopiperidine groups replace pyrazole and tetrahydro-pyran.

Structural Analogs with Cyclic Ethers

Compound E : (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Key Differences : Tetrahydrofuran replaces tetrahydro-pyran, and methylsulfanyl group replaces 2-methoxyphenyl.
  • Activity : Moderate kinase inhibition (IC₅₀ = 50–100 nM) due to smaller ether ring reducing steric bulk .

Structure-Activity Relationship (SAR) Trends

  • Pyrazole Substitutions : Pyrazole rings at position 4 enhance kinase binding through H-bonding (e.g., Compound A’s CDK2 inhibition ).
  • Ether Moieties : Tetrahydro-pyran improves metabolic stability over smaller ethers (e.g., tetrahydrofuran in Compound E) due to reduced oxidative metabolism .
  • Methoxy Groups : The 2-methoxyphenyl group in the target compound balances lipophilicity and solubility, avoiding excessive hydrophobicity seen in chloro derivatives (Compound A) .

Preparation Methods

Preparation of 1-(2-Methoxyphenyl)-1H-pyrazole-4-boronic Acid

This intermediate is synthesized via a two-step process:

  • Formation of 1-(2-methoxyphenyl)-1H-pyrazole :

    • A Sonogashira coupling between 2-methoxyphenylacetylene and ethyl diazoacetate, followed by cyclization under acidic conditions.

    • Typical yield: 68–72%.

  • Borylation at the 4-position :

    • Directed ortho-metalation using n-BuLi and subsequent treatment with trimethyl borate at −78°C.

    • Yield: 58–63%.

Synthesis of 4-Chloro-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine

  • Step 1 : 2,4-Dichloropyrimidine reacts with tetrahydro-2H-pyran-4-amine in THF at 0°C, using DIPEA as a base.

  • Step 2 : Selective amination at the 4-position achieves 85–90% regioselectivity.

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields 78% pure product.

Core Assembly via Cross-Coupling

Suzuki-Miyaura Coupling

The pyrimidine and pyrazole subunits are coupled under Pd catalysis:

ConditionCatalyst SystemSolventTemp (°C)Yield (%)
Pd(PPh₃)₄K₂CO₃, DME/H₂O (3:1)8072
PdCl₂(dppf)CsF, DMSO10068
XPhos Pd G2K₃PO₄, THF7081

Key observations :

  • XPhos Pd G2 with K₃PO₄ in THF maximizes yield (81%).

  • Microwave-assisted coupling reduces reaction time from 12 h to 45 min.

Amine Functionalization and Final Assembly

Amide Bond Formation

The tetrahydro-2H-pyran-4-yl amine is introduced via EDC/HOBt-mediated coupling:

  • Reagents : EDC (1.2 eq), HOBt (1.5 eq), DMF, rt, 6 h.

  • Yield : 74% after recrystallization (MeOH/H₂O).

  • Side products : <5% N-acylurea formation due to excess EDC.

Alternative Reductive Amination

For comparison, reductive amination using NaBH₃CN in MeOH/THF (1:1) at pH 5 achieves 62% yield but requires rigorous moisture control.

Optimization and Scalability Challenges

Solvent Effects on Pyrazole Cyclization

  • DCM vs. EtOH : EtOH increases cyclization rate by 40% due to polar protic stabilization.

  • Microwave vs. conventional heating : Microwave irradiation improves pyrazole purity from 88% to 96%.

Catalyst Loading in Cross-Coupling

  • Pd(PPh₃)₄ (5 mol%) : Economical but necessitates ligand scavenging.

  • XPhos Pd G2 (2 mol%) : Higher cost offset by reduced purification needs.

Analytical Characterization

Critical spectroscopic data for the final compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, pyrimidine-H), 8.24 (s, 1H, pyrazole-H), 6.93–7.12 (m, 4H, aryl-H), 4.08–4.21 (m, 2H, pyran-H).

  • HRMS (ESI+) : m/z 352.1862 [M+H]⁺ (calc. 352.1865) .

Q & A

Q. How does the tetrahydropyran group impact pharmacokinetics?

  • Methodological Answer :
  • Solubility : The oxygen atom enhances aqueous solubility (LogP = 2.1) via H-bonding.
  • Metabolic Stability : Chair conformation reduces CYP450 oxidation, extending half-life (t₁/₂ > 6 hr in rat liver microsomes) .

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